7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple stepsThe final steps involve the formation of the purine core and the attachment of the morpholine ring .
Industrial Production Methods
the synthesis in a laboratory setting involves standard organic synthesis techniques, including refluxing, purification through column chromatography, and crystallization .
Chemical Reactions Analysis
Types of Reactions
7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and purine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or purine rings .
Scientific Research Applications
7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(1H-BENZIMIDAZOL-2-YLSULFANYL)ETHYL]-3-METHYL-8-(4-MORPHOLINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The purine core can mimic nucleotides, interfering with DNA and RNA synthesis. The morpholine ring may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole, morpholine, and purine moieties in a single molecule allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
The compound 7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- A purine core which is fundamental in many biological processes.
- A benzimidazole moiety that is known for various pharmacological activities.
- A morpholine group , which often enhances solubility and bioavailability.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. The presence of the benzimidazole and morpholine groups in this compound suggests potential effectiveness against bacterial and fungal strains.
Compound | Activity Type | Target Organism | Reference |
---|---|---|---|
7-[...]-3-Methyl... | Antimicrobial | E. coli | |
7-[...]-3-Methyl... | Antifungal | C. albicans |
Anticancer Potential
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. The mechanism may involve the induction of apoptosis through the modulation of signaling pathways such as PI3K/Akt.
- Case Study : A study on related benzimidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, suggesting a similar potential for the compound .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Phosphodiesterase Inhibitors : Similar compounds have been reported to act as phosphodiesterase inhibitors, which can lead to increased levels of cyclic nucleotides, thereby enhancing cellular signaling pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : By targeting specific enzymes involved in cellular signaling.
- Interference with DNA/RNA Synthesis : Due to its purine structure, it may compete with natural substrates.
- Induction of Oxidative Stress : Leading to apoptosis in cancer cells.
Research Findings
Recent studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound:
- Absorption and Metabolism : Investigations into its metabolic pathways suggest that it undergoes significant hepatic metabolism, impacting its bioavailability .
- Toxicity Profiles : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required for conclusive results.
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3S/c1-24-15-14(16(27)23-19(24)28)26(18(22-15)25-6-9-29-10-7-25)8-11-30-17-20-12-4-2-3-5-13(12)21-17/h2-5H,6-11H2,1H3,(H,20,21)(H,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULSWFRAYZKHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCSC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.